molecular formula C21H25N5O4S B2998049 ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate CAS No. 1251565-12-4

ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate

Cat. No.: B2998049
CAS No.: 1251565-12-4
M. Wt: 443.52
InChI Key: DLYXLSMSECQYJT-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole moiety, which is a heterocyclic aromatic compound. Benzimidazole derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .


Molecular Structure Analysis

Benzimidazole is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring . The specific structure of your compound would depend on the positions and orientations of the other functional groups.


Chemical Reactions Analysis

Benzimidazole and its derivatives are involved in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions . The specific reactions that your compound can participate in would depend on its exact structure and the conditions of the reaction.


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their exact structure. Some general properties of benzimidazole include its aromaticity and its ability to participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial Study

    A study involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Antimycobacterial Activity

    Novel imidazo[1,2-a]pyridine-3-carboxamides were synthesized, showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting the potential for developing new antimycobacterial agents (Lv et al., 2017).

  • Anticancer Agents

    Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated promising anticancer potential, suggesting further exploration in cancer treatment (Rehman et al., 2018).

Mechanism of Action

Target of Action

It contains a1H-benzo[d]imidazole moiety , which is a key component in many biologically active molecules . Benzimidazole derivatives have been reported to exhibit antimicrobial activity against selected microbial species .

Mode of Action

The presence of the1H-benzo[d]imidazole moiety suggests that it may interact with biological targets via nucleophilic substitution reactions . The compound’s interaction with its targets could lead to changes in the target’s function, potentially contributing to its biological activity.

Biochemical Pathways

Compounds containing a1H-benzo[d]imidazole moiety are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the antimicrobial activity reported for otherbenzimidazole derivatives , it is possible that this compound could have similar effects.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their exact structure. Some benzimidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

Benzimidazole and its derivatives have received much interest in drug discovery because of their significant biological activities . Future research may focus on synthesizing new molecules of benzimidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities .

Properties

IUPAC Name

ethyl 1-[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-2-29-20(28)14-6-5-11-26(12-14)19(27)13-31-21-25-24-18(30-21)10-9-17-22-15-7-3-4-8-16(15)23-17/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXLSMSECQYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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